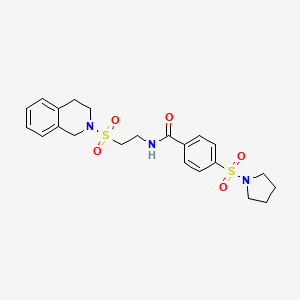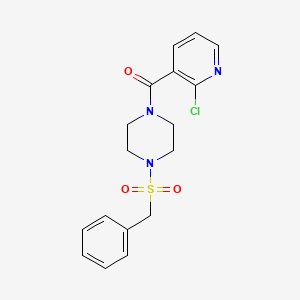
Methyl 4-((2,5-dimethoxybenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-((2,5-dimethoxybenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate” is a complex organic compound. It contains several functional groups, including a methyl ester group, a benzylamine group, and a quinoline group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The quinoline ring, a bicyclic compound containing a benzene ring fused to a pyridine ring, would likely be a significant feature of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties, like solubility, melting point, and boiling point, can often be predicted based on the types of functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Quinoline derivatives, including compounds structurally related to Methyl 4-((2,5-dimethoxybenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate, are known for their efficient fluorescence. They are widely used in biochemistry and medicine for studying various biological systems, such as DNA fluorophores. These compounds are also explored for their potential as antioxidants and radioprotectors due to their unique chemical structures (Aleksanyan & Hambardzumyan, 2013). Furthermore, the synthesis of simplified versions of cyclic (alkyl)(amino)carbenes and their application in catalysis, particularly in the three-component preparation of 1,2-dihydroquinoline derivatives, highlights the versatility of these compounds in organic synthesis (Zeng et al., 2009).
Biological Applications
The reactivity and structural diversity of quinoline derivatives make them a focal point in the development of new therapeutic agents. For instance, studies have shown that certain quinoline derivatives possess significant cytotoxic activities against cancer cells, offering a pathway for the development of novel anticancer drugs (Bu et al., 2001). Additionally, the compound methylglyoxal, which shares reactive alpha-oxoaldehyde features with the quinoline derivatives, is studied for its role in forming advanced glycation end-products, associated with diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
Material Science and Photolabile Protecting Groups
Quinoline derivatives have also found applications in material science. For example, brominated hydroxyquinoline has been used as a photolabile protecting group, demonstrating sensitivity to multiphoton excitation, which is essential in the development of light-sensitive materials (Fedoryak & Dore, 2002).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[(2,5-dimethoxyphenyl)methylamino]-7-fluoro-2-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5/c1-26-13-5-7-16(27-2)11(8-13)10-22-18-14-6-4-12(21)9-15(14)23-19(24)17(18)20(25)28-3/h4-9H,10H2,1-3H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSADAHQZPYDFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC2=C(C(=O)NC3=C2C=CC(=C3)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-ethyl (5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2845822.png)
![Methyl 2-(benzylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2845823.png)
![3,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2845824.png)
![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2845825.png)




![7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2845834.png)

![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2845836.png)
